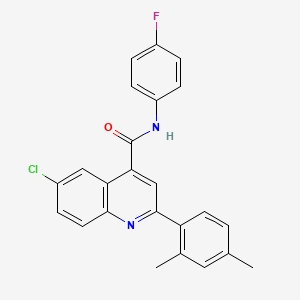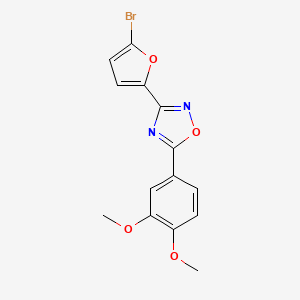
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell proliferation and survival. Specifically, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell growth and survival. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to have several biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to reduce inflammation and pain in animal models of inflammation and pain. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has several advantages for use in lab experiments. It is a synthetic compound with a high degree of purity and stability, which makes it easy to handle and store. In addition, it has been extensively studied for its potential applications in scientific research, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to the use of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, its effects may vary depending on the cell type or animal model used, which can make it difficult to generalize findings across different systems.
Future Directions
There are several future directions for research on 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A. One area of interest is the development of more specific inhibitors of the signaling pathways targeted by 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A, which could lead to more effective treatments for cancer and other diseases. Another area of interest is the investigation of the neuroprotective effects of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A in more detail, with the goal of developing new treatments for neurodegenerative diseases. Finally, there is also interest in exploring the potential applications of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A in other areas of scientific research, such as immunology and infectious diseases.
Synthesis Methods
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A involves several steps, including the reaction of 2,4-dimethylphenylamine with 4-fluorobenzoyl chloride to form an intermediate product, which is then reacted with 6-chloro-2-aminobenzophenone in the presence of a base to yield the final product. The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been described in detail in several research articles, and the purity and yield of the product have been optimized through various methods.
Scientific Research Applications
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O/c1-14-3-9-19(15(2)11-14)23-13-21(20-12-16(25)4-10-22(20)28-23)24(29)27-18-7-5-17(26)6-8-18/h3-13H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBQZFRYXRGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)


![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)